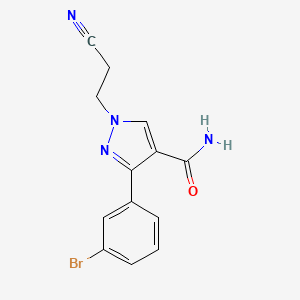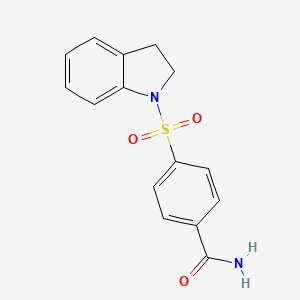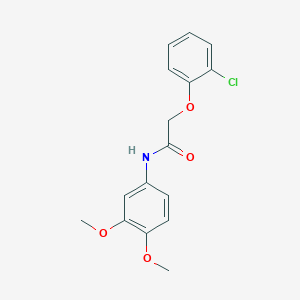![molecular formula C21H18N2O3 B4953442 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione CAS No. 5474-78-2](/img/structure/B4953442.png)
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell differentiation, and gene expression. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3 activity.
Mecanismo De Acción
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione acts as a competitive inhibitor of GSK-3, which is involved in the regulation of a wide range of cellular processes. By inhibiting GSK-3, this compound can modulate cellular signaling pathways and affect gene expression, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. In addition, this compound can modulate cellular signaling pathways involved in glucose metabolism, lipid metabolism, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is its ability to modulate GSK-3 activity in a dose-dependent manner, allowing for precise control over cellular signaling pathways. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, including the development of more potent and selective GSK-3 inhibitors, the investigation of the role of GSK-3 in disease pathogenesis, and the development of novel therapeutic strategies targeting GSK-3. In addition, the use of this compound in combination with other small molecule inhibitors may provide new insights into cellular signaling pathways and lead to the development of new therapeutic approaches.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves several steps, including the condensation of 2-naphthoic acid with cyclohexylamine, followed by cyclization with isatoic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, this compound has been used to promote the self-renewal and differentiation of embryonic stem cells. In cancer research, this compound has been used to inhibit the growth and metastasis of various types of cancer cells. In neurobiology, this compound has been used to promote the survival and differentiation of neurons.
Propiedades
IUPAC Name |
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16-18(17)22-23(21(16)26)12-6-2-1-3-7-12/h4-5,8-12,22H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGUZRKFRBNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385883 |
Source


|
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-78-2 |
Source


|
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4953373.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)



![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)


![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)

![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)

